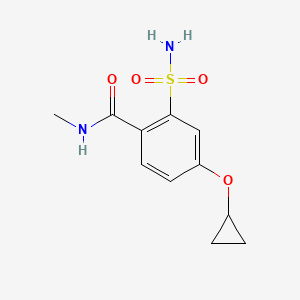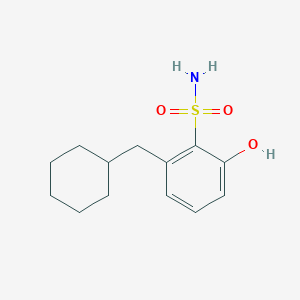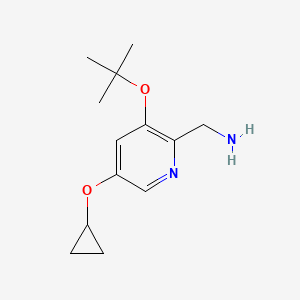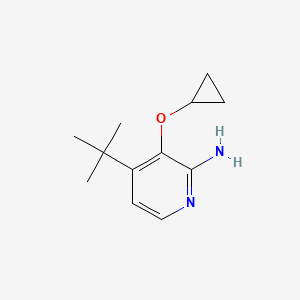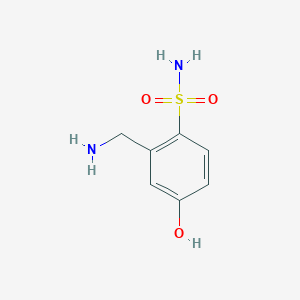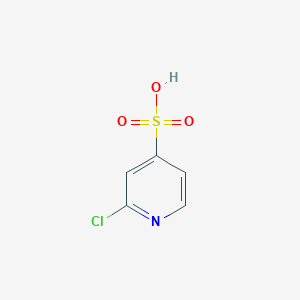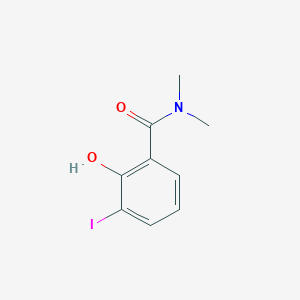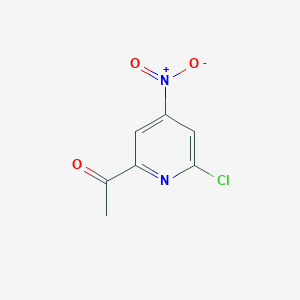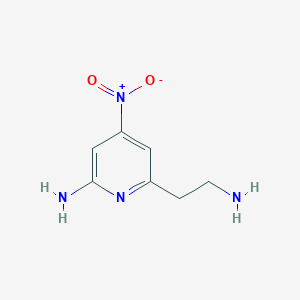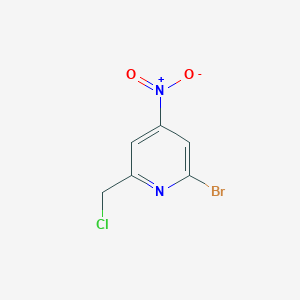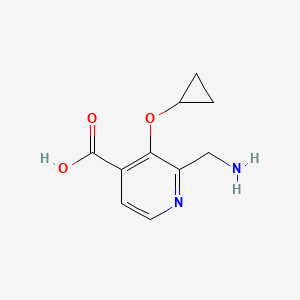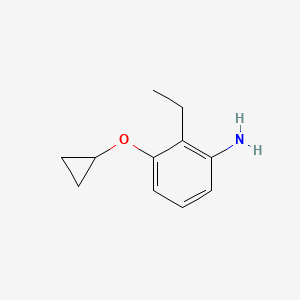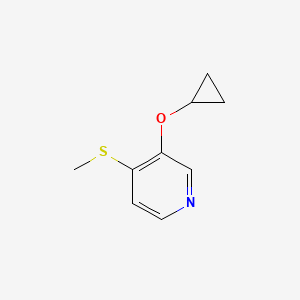
3-Cyclopropoxy-4-(methylthio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-4-(methylsulfanyl)pyridine is a chemical compound with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a methylsulfanyl group attached to a pyridine ring. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-(methylsulfanyl)pyridine can be achieved through several methods. One common approach involves the use of pyridine derivatives and appropriate reagents to introduce the cyclopropoxy and methylsulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 3-Cyclopropoxy-4-(methylsulfanyl)pyridine typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropoxy-4-(methylsulfanyl)pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions, where the cyclopropoxy or methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the pyridine ring.
Applications De Recherche Scientifique
3-Cyclopropoxy-4-(methylsulfanyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-4-(methylsulfanyl)pyridine involves its interaction with specific molecular targets and pathways. The cyclopropoxy and methylsulfanyl groups impart unique properties to the compound, influencing its reactivity and interactions with other molecules. These interactions can modulate various biological processes and pathways, making the compound of interest in medicinal chemistry and drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Cyclopropoxy-4-(methylsulfanyl)pyridine include:
- 4-Cyclopropoxy-3-(methylsulfanyl)pyridine
- Other pyridine derivatives with different substituents
Uniqueness
The uniqueness of 3-Cyclopropoxy-4-(methylsulfanyl)pyridine lies in its specific combination of the cyclopropoxy and methylsulfanyl groups attached to the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H11NOS |
|---|---|
Poids moléculaire |
181.26 g/mol |
Nom IUPAC |
3-cyclopropyloxy-4-methylsulfanylpyridine |
InChI |
InChI=1S/C9H11NOS/c1-12-9-4-5-10-6-8(9)11-7-2-3-7/h4-7H,2-3H2,1H3 |
Clé InChI |
LWWBQFJHHUEXDH-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=NC=C1)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


